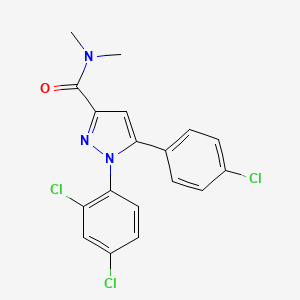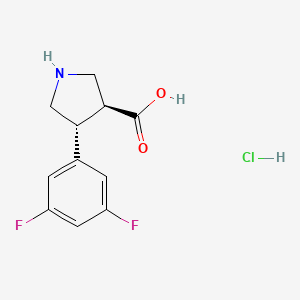
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide, also known as DPP-4, is a small molecule inhibitor of dipeptidyl peptidase 4 (DPP-4). DPP-4 is a serine protease enzyme responsible for the breakdown of certain peptides and proteins. It is widely expressed in the gastrointestinal tract, pancreas, and kidneys, and is involved in a variety of physiological processes, including glucose metabolism, immune regulation, and inflammation. DPP-4 inhibitors are a class of drugs used to treat type 2 diabetes and are being investigated for their potential therapeutic applications in other diseases.
Applications De Recherche Scientifique
Antiobesity Activity
One area of application is in the development of compounds for antiobesity activity. Srivastava et al. (2007) synthesized a number of analogs of diaryl dihydropyrazole-3-carboxamides, including the bisulfate salt of (+/-)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide, which showed significant body weight reduction in vivo due to their CB1 antagonistic activity. This study highlighted the potential of these compounds in addressing obesity through appetite suppression and body weight reduction in animal models Srivastava et al., 2007.
Antitumor Activities
Another significant application is in the field of cancer research. Xin (2012) conducted a study focusing on the synthesis of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide and assessed its antitumor activities. The findings indicated that certain compounds synthesized in this study displayed good antitumor activities, suggesting their potential use in cancer treatment Xin, 2012.
CB1 Receptor Antagonism for Obesity Treatment
The discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity was detailed by Yan et al. (2010). This compound exhibited high selectivity as a CB1R inverse agonist, reducing body weight and food intake in a diet-induced obese rat model through a CB1R-mediated mechanism, demonstrating its potential in obesity treatment Yan et al., 2010.
Antimicrobial and Anticancer Agents
Research into novel pyrazole derivatives has also shown potential applications in antimicrobial and anticancer therapy. Hafez et al. (2016) synthesized compounds with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, some of which exhibited higher anticancer activity than doxorubicin, a reference drug, as well as good to excellent antimicrobial activity. This highlights the potential of these compounds as therapeutic agents in treating infections and cancer Hafez et al., 2016.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3N3O/c1-23(2)18(25)15-10-17(11-3-5-12(19)6-4-11)24(22-15)16-8-7-13(20)9-14(16)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNMLEVUOSKOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2477737.png)

![4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2477739.png)
![5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2477743.png)
![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2477744.png)
![2-[[5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2477745.png)
![3'-(3-Chloro-4-methylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2477746.png)
![2-(ethylthio)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2477748.png)